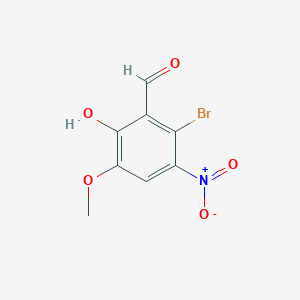

2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde

Description

Significance of Highly Substituted Aromatic Aldehydes in Chemical Synthesis and Advanced Materials

Highly substituted aromatic aldehydes are organic compounds that feature a benzaldehyde (B42025) core with various chemical groups attached to the aromatic ring. wisdomlib.org This structural complexity makes them pivotal in diverse chemical syntheses. wisdomlib.orgwisdomlib.org The presence of multiple substituents, such as halogens, hydroxyl, methoxy (B1213986), and nitro groups, can significantly influence the reactivity of the aldehyde functional group and the aromatic ring itself. For instance, electron-withdrawing groups can make the carbonyl carbon more electrophilic, enhancing its reactivity in nucleophilic addition reactions. ncert.nic.in Conversely, electron-donating groups can modulate the electronic properties of the ring, directing further substitutions. chemicalnote.com

These compounds are instrumental in the construction of a wide range of organic molecules. They participate in various condensation reactions to create derivatives that are precursors to complex chemical structures. wisdomlib.org The versatility of substituted benzaldehydes is evident in their use for synthesizing chalcones, oxazolones, and various heterocyclic compounds. wisdomlib.org

In the realm of advanced materials, the functional groups on the benzaldehyde ring can be tailored to achieve specific properties. For example, the incorporation of halogen atoms can influence the electronic and steric properties of the resulting materials. mdpi.com Phenolic ethers, which can be synthesized from hydroxy-substituted benzaldehydes, have applications as food coloring agents, perfumes, and polymer additives. orientjchem.org The unique electronic and structural characteristics of polysubstituted benzaldehydes make them attractive building blocks for the development of novel functional materials with tailored optical, electronic, and biological properties.

Overview of Research Trends in Benzaldehyde Derivatives with Multiple Functional Groups

Current research on benzaldehyde derivatives with multiple functional groups is driven by the quest for novel compounds with enhanced functionalities and applications. A significant trend is the development of efficient and selective synthetic methods to access these complex molecules. scispace.com The synthesis of polysubstituted benzaldehydes often requires multi-step procedures, and chemists are continually exploring new catalytic systems and reaction conditions to improve yields and reduce waste.

Another prominent research area is the investigation of the structure-property relationships in these compounds. By systematically varying the substituents on the benzaldehyde ring, researchers can fine-tune the molecule's properties for specific applications. For example, studies have explored how different substitution patterns on the benzenoid ring of active pharmaceutical ingredients influence their medicinal chemistry properties. acs.org

The exploration of benzaldehyde derivatives as inhibitors for enzymes like tyrosinase is also an active field of research. nih.gov The aldehyde group, in conjunction with other substituents, can play a crucial role in the inhibitory activity of these compounds. nih.gov Furthermore, the unique chemical properties of halogenated benzaldehydes make them valuable in pharmaceutical synthesis, pesticide formulation, and dye production. mdpi.com

The synthesis of novel benzaldehyde derivatives continues to be an area of interest, with researchers isolating new compounds from natural sources and developing synthetic routes to previously unknown structures. acs.org These efforts are expanding the chemical space of benzaldehyde derivatives and paving the way for the discovery of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-6-2-5(10(13)14)7(9)4(3-11)8(6)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGPCXQPEWSGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])Br)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244563 | |

| Record name | 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205652-99-9 | |

| Record name | 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205652-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Bromo 6 Hydroxy 5 Methoxy 3 Nitrobenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Pathways at the Benzaldehyde (B42025) Core

The benzaldehyde core of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is highly substituted, which significantly impacts its susceptibility to further substitution reactions. The existing functional groups exert strong directing effects, influencing the position of any incoming electrophile or nucleophile.

Activating Groups: The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.

Deactivating Groups: The nitro (-NO2) and aldehyde (-CHO) groups are strong deactivating, meta-directing groups because they withdraw electron density from the ring. ncert.nic.in The bromo (-Br) group is deactivating due to its inductive effect but is ortho-, para-directing because of resonance.

Given the arrangement on the ring, the single available position (C4) is influenced by these competing effects. The powerful deactivating nature of the nitro and aldehyde groups generally makes electrophilic aromatic substitution challenging. Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. A potent nucleophile could potentially displace the bromo or nitro group, which are good leaving groups.

| Substituent | Effect on Ring | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO2 (Nitro) | Deactivating | Meta |

| -CHO (Aldehyde) | Deactivating | Meta |

Aldehyde Carbonyl Group Reactivity: Condensation Reactions and Schiff Base Formation

The aldehyde functional group is a primary site of reactivity in this compound. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. ncert.nic.in A significant class of these reactions is the condensation with primary amines to form Schiff bases (or imines). byjus.comlearncbse.in

This reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by an acid-catalyzed dehydration step to yield the final imine product. learncbse.in Research on the closely related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) has shown that it reacts readily with various haloanilines and other primary amines to form stable Schiff bases. researchgate.netresearchgate.net These reactions highlight the reactivity of the aldehyde group, which is enhanced by the electron-withdrawing nitro group on the ring.

| Aldehyde Precursor | Reactant Amine | Resulting Product Class | Reference |

|---|---|---|---|

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Substituted 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol | researchgate.net |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,4-dimethylaniline | 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol | researchgate.net |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-difluoroaniline | 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol | researchgate.net |

Transformations Involving Bromo, Hydroxyl, and Methoxy Functional Groups

Beyond the aldehyde, the other functional groups offer pathways for further derivatization.

Bromo Group: The carbon-bromine bond can be targeted in various cross-coupling reactions. For instance, the related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has been used in Stille coupling reactions. sigmaaldrich.com Similar palladium-catalyzed reactions, such as Suzuki or Heck couplings, could potentially be used to form new carbon-carbon bonds at this position.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This anion can then act as a nucleophile in Williamson ether synthesis to form new ethers. The hydroxyl group can also be converted into esters through reaction with acyl chlorides or acid anhydrides. Its presence is also critical for forming stable complexes with transition metals. nih.gov

Methoxy Group: The methoxy group is generally stable. However, under harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage can be cleaved to yield the corresponding catechol derivative.

Reaction Mechanism Elucidation and Intermediate Stabilization in Derivatization Processes

The mechanism of Schiff base formation from this compound and a primary amine (R-NH2) is a well-understood process.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule.

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base product.

Advanced Spectroscopic Characterization Methodologies in Research of 2 Bromo 6 Hydroxy 5 Methoxy 3 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

In the ¹H-NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic proton, situated between the nitro and bromo substituents, would likely resonate at a lower field compared to the proton adjacent to the methoxy (B1213986) group, influenced by the electron-withdrawing nature of the nitro group. The phenolic hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

The ¹³C-NMR spectrum would exhibit a characteristic signal for the aldehydic carbon at approximately δ 190 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the nitro group is expected to be significantly deshielded, while the carbon attached to the methoxy group would be shielded.

Interactive Data Table: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Related Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Aldehydic H | Aromatic H | Methoxy H | Phenolic OH | Aldehydic C | Aromatic C | Methoxy C |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | - | - | - | - | - | - | - | - |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | - | - | - | - | - | - | - | - |

| 3-Methoxybenzaldehyde rsc.org | DMSO-d₆ | 9.98 | 7.25-7.51 | 3.82 | - | 193.0 | 112.9, 121.0, 122.5, 130.3, 137.6, 159.8 | 55.4 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. For 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, these methods can confirm the presence of key functional groups and offer insights into the molecule's conformation. researchgate.net

The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1680-1700 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band between 3200 and 3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to be observed around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be in the 1200-1275 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is usually observed at lower frequencies, in the 500-600 cm⁻¹ region.

FT-Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds. researchgate.net The symmetric stretching of the nitro group and the aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Substituted Benzaldehydes

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 |

| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1275 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Bromo (-Br) | C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight.

The fragmentation of benzaldehydes in mass spectrometry often involves characteristic losses. The molecular ion of this compound would be expected to undergo fragmentation through several pathways. A common fragmentation is the loss of a hydrogen atom (M-1) or the formyl radical (M-29), leading to the formation of a stable benzoyl cation. Subsequent fragmentations could involve the loss of the nitro group (as NO₂), the methoxy group (as CH₃ or CH₂O), and the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The presence of the aromatic ring, aldehyde, and nitro group, all of which are chromophores, will result in a complex spectrum. The hydroxyl and methoxy groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic transitions and cause a red shift in the absorption maxima compared to unsubstituted benzaldehyde. The electronic transitions are also influenced by the solvent polarity.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as details about the crystal packing, intermolecular interactions, and hydrogen bonding network.

For this compound, an XRD analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the substituent groups. It would also elucidate the nature of the intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and the nitro or aldehyde groups, which play a crucial role in the formation of the crystal lattice. The crystal packing arrangement, including any π-π stacking interactions between the aromatic rings, would also be determined.

Computational and Theoretical Chemistry Insights into 2 Bromo 6 Hydroxy 5 Methoxy 3 Nitrobenzaldehyde

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, DFT, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is applied to determine its most stable three-dimensional geometry. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure, which dictates the molecule's chemical properties, is also elucidated through DFT. These calculations provide a detailed picture of electron distribution and orbital energies. For aromatic compounds with multiple substituents, such as the title molecule, DFT is crucial for understanding the interplay of electronic effects (both resonance and inductive) from the bromo, hydroxyl, methoxy (B1213986), nitro, and aldehyde groups.

Table 1: Representative Geometric Parameters (Bond Lengths & Angles) for a Substituted Benzaldehyde (B42025) Calculated via DFT. (Note: This data is illustrative, based on analyses of similar compounds like 5-Bromo-2-Hydroxybenzaldehyde, and serves as an example of typical DFT output.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |

| C-H Bond Length | 1.08 - 1.09 Å |

| C-O (aldehyde) Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.89 Å |

| C-C-C (aromatic) Bond Angle | 118 - 121 ° |

| O=C-H (aldehyde) Bond Angle | ~120 ° |

Semi-Empirical Quantum Mechanical Methods (AM1, PM3, MNDO, MNDO/d) for Molecular Property Prediction

Semi-empirical quantum mechanical methods are approximations of ab initio Hartree-Fock theory. researchgate.net They are significantly faster than DFT, making them suitable for larger molecules or for preliminary analyses. researchgate.net These methods simplify calculations by using parameters derived from experimental data to approximate certain complex integrals. researchgate.net

MNDO (Modified Neglect of Diatomic Overlap): This is one of the older methods, which has known deficiencies in describing hydrogen bonds due to strong intermolecular repulsion.

AM1 (Austin Model 1): An improvement over MNDO, AM1 adjusts the nuclear repulsion function, leading to a better description of hydrogen bonds.

PM3 (Parametric Model 3): A reparameterization of AM1, PM3 uses a larger set of molecular properties for its parameterization, often yielding good results for a wide range of organic molecules.

MNDO/d: This is an extension that includes d-orbitals, which is particularly important for accurately describing elements beyond the second row of the periodic table, though less critical for the C, H, O, N, and Br atoms in the title compound.

These methods are typically used to predict molecular properties such as heats of formation, dipole moments, and ionization potentials. While less accurate for detailed electronic structure analysis compared to DFT, their computational efficiency makes them valuable tools for screening and for studying large molecular systems.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Intermolecular Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized.

For this compound, the electron-withdrawing nitro and aldehyde groups are expected to lower the energy of the LUMO, while the electron-donating hydroxyl and methoxy groups would raise the energy of the HOMO. The interplay of these groups determines the final energy gap. This analysis is crucial for predicting how the molecule will interact with other species and for understanding intermolecular charge transfer phenomena, which are key to many chemical and biological processes.

Natural Bond Orbital (NBO) Analysis for Delocalization Energies and Stability

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a quantum chemical calculation. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like atomic lone pairs, core orbitals, and bonding/antibonding orbitals.

The primary application of NBO analysis is to quantify intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. This is achieved by calculating the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value signifies a stronger interaction.

In this compound, NBO analysis can reveal:

Delocalization of lone pair electrons from the oxygen atoms of the hydroxyl, methoxy, and nitro groups into the antibonding π* orbitals of the aromatic ring.

The stability conferred by the π-conjugation of the benzene (B151609) ring itself.

The strength of the intramolecular hydrogen bond that likely forms between the hydroxyl group at position 6 and the aldehyde group at position 1.

Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms (like the oxygen atoms of the carbonyl, nitro, and hydroxyl groups).

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would clearly show the most negative potential localized on the oxygen atoms of the aldehyde and nitro groups, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen of the hydroxyl group would be a site of positive potential, indicating its acidic nature. This analysis is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis for this molecule involves studying the rotation around single bonds, primarily the C-CHO bond (aldehyde group), the C-OCH₃ bond (methoxy group), and the C-NO₂ bond (nitro group). While rotation around the C-NO₂ and C-OCH₃ bonds can lead to different conformers, the most significant conformational question is the orientation of the aldehyde group relative to the ortho hydroxyl group. An intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen would strongly favor a planar conformation where these two groups are oriented towards each other, significantly stabilizing this particular conformer. Computational studies can quantify the energy differences between various possible conformers. nih.gov

Tautomerism refers to the equilibrium between structural isomers that can be interconverted by a chemical reaction. For this compound, the primary form is the phenol (B47542) tautomer. However, keto-enol tautomerism is a theoretical possibility. More relevantly, in reactions where it forms derivatives like Schiff bases, the potential for phenol-imine and keto-amine tautomeric equilibria becomes critical. nih.gov Quantum chemical calculations can determine the relative energies of these tautomers in different environments (gas phase or in solution), providing insight into which form is more stable and therefore more populated at equilibrium. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of global quantum chemical descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors provide a basis for structure-reactivity correlations.

Table 2: Key Quantum Chemical Descriptors and Their Significance.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Additionally, Hammett sigma (σ) constants are empirical descriptors used in physical organic chemistry to quantify the electron-donating or electron-withdrawing influence of substituents on a benzene ring. While not directly calculated by the quantum methods discussed above, theoretical approaches can be used to derive similar parameters that correlate molecular structure with reactivity, such as reaction rates or equilibrium constants, for a series of related compounds.

Prediction and Analysis of Non-Linear Optical (NLO) Properties5.9. Theoretical Thermodynamic Property Calculations for Compound Formation and Stability

While computational studies have been conducted on structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. The unique combination and positioning of the bromo, hydroxyl, methoxy, and nitro functional groups on the benzaldehyde scaffold would lead to distinct electronic and thermodynamic properties that cannot be accurately extrapolated from related but different chemical structures.

Further theoretical research and quantum chemical calculations would be required to determine the specific NLO and thermodynamic characteristics of this compound.

Exploration of 2 Bromo 6 Hydroxy 5 Methoxy 3 Nitrobenzaldehyde in Advanced Chemical Systems and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of reactive functional groups—aldehyde, hydroxyl, and activated aromatic ring—renders 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde a versatile starting material for the synthesis of diverse heterocyclic and acyclic structures. Its utility is particularly evident in the construction of spiropyrans, spirochromenes, and benzohydrazides.

The synthesis of spiropyrans typically involves the condensation of an ortho-hydroxyaldehyde with a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its salts. encyclopedia.pub As an ortho-hydroxyaldehyde, this compound is an ideal candidate for this reaction. The resulting spiropyran would incorporate the substituted benzene (B151609) moiety as the chromene part of the molecule. The electronic properties of the bromo, methoxy (B1213986), and nitro substituents are expected to significantly modulate the photochromic behavior of the final molecule, influencing its color, stability, and switching kinetics. encyclopedia.pubmetu.edu.tr

Benzohydrazides , a class of compounds with significant interest due to their wide range of biological activities and chelating abilities, can be readily synthesized from this aldehyde. biointerfaceresearch.com The reaction proceeds via a Schiff base condensation between the aldehyde group of this compound and a suitable benzohydrazide (B10538). abechem.com Studies on analogous compounds, such as 5-bromo-2-methoxybenzaldehyde, have demonstrated their successful condensation with 2-hydroxybenzohydrazide (B147611) to form stable Schiff base products. nih.govnih.gov These reactions highlight a straightforward pathway to novel benzohydrazide derivatives whose properties are tuned by the substituents on the aldehydic ring.

Development of Photoresponsive and Photoregenerable Systems Utilizing its Derivatives

The derivatives of this compound, particularly spiropyrans, are central to the development of advanced photoresponsive systems. Spiropyrans are a premier class of photochromic compounds, capable of undergoing a reversible transformation between two distinct isomers upon exposure to light. metu.edu.tr

The process involves the UV light-induced heterolytic cleavage of the C-O bond in the spiro center of the colorless spiropyran (SP) form. This cleavage results in the formation of a planar, conjugated, and colored merocyanine (B1260669) (MC) form. The system can be regenerated, returning to the colorless spiropyran form, through exposure to visible light or heat. metu.edu.tr

The substituents originating from the this compound precursor play a critical role in this process. Electron-withdrawing groups like nitro and bromo typically stabilize the open merocyanine form, potentially leading to a slower thermal reversion rate and a red-shift in the absorption spectrum of the colored isomer. Conversely, electron-donating groups like hydroxyl and methoxy can influence the electronic landscape and stability of both isomers. This ability to tune the photochromic properties through substituent effects makes these derivatives highly attractive for applications in molecular switches, optical data storage, and smart materials.

Coordination Chemistry: Synthesis and Spectroscopic Characterization of Metal Complexes with Schiff Base Derivatives of the Compound

Schiff bases derived from this compound are excellent chelating ligands for a variety of transition metal ions. jconsortium.com The condensation of the aldehyde with a primary amine yields an imine or azomethine group (-C=N-). The resulting Schiff base ligand typically coordinates to metal ions through the phenolic oxygen and the imine nitrogen atom, forming stable five- or six-membered chelate rings. nih.gov

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.net Research on complexes derived from structurally similar aldehydes, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, confirms the formation of stable complexes with various metal ions. researchgate.netnih.gov The coordination environment can be further modified by choosing primary amines with additional donor atoms, leading to ligands with higher denticity and complexes with diverse geometries, including square-planar or tetrahedral arrangements.

Spectroscopic methods are crucial for characterizing these metal complexes. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy provide definitive evidence of coordination. Upon complexation, characteristic shifts in the spectra of the ligand are observed.

Table 1: Spectroscopic Characterization Data for Schiff Base Metal Complex Formation

| Spectroscopic Technique | Observation on Ligand | Change Upon Complexation | Inference |

|---|---|---|---|

| IR Spectroscopy | Sharp band for phenolic O-H stretch (~3400 cm⁻¹). Strong band for azomethine C=N stretch (1610-1625 cm⁻¹). nih.gov | Disappearance of the O-H band. Shift of the C=N band to lower or higher frequency. nih.gov | Deprotonation of the phenolic group and coordination to the metal ion. Coordination of the azomethine nitrogen. |

| ¹H NMR Spectroscopy | Signal for phenolic OH proton (13-14 ppm). nih.gov Signal for azomethine CH=N proton (8-9 ppm). nih.gov | Disappearance of the phenolic OH signal. researchgate.net Shift in the azomethine proton signal. | Confirmation of coordination via the phenolic oxygen. Change in the electronic environment around the imine group. |

| UV-Vis Spectroscopy | Bands corresponding to π→π* and n→π* transitions of the aromatic rings and imine group. nih.gov | Appearance of new bands in the visible region. | Ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, indicative of the complex's geometry. |

Note: The specific wavenumbers and chemical shifts can vary depending on the exact ligand structure and the coordinated metal ion.

Investigation of Intermolecular Interactions in Crystal Structures of Derivatives

The solid-state arrangement of molecules, governed by intermolecular interactions, is critical to understanding and engineering the properties of crystalline materials. Derivatives of this compound, rich in functional groups, exhibit a variety of these interactions, primarily hydrogen bonding and π-π stacking. nih.gov

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro, methoxy, and carbonyl/imine groups are effective acceptors. This leads to the formation of robust intra- and intermolecular hydrogen bonds. For example, an intramolecular O-H···N hydrogen bond is commonly observed in Schiff base derivatives of ortho-hydroxyaldehydes, which influences the planarity of the molecule. nih.gov Intermolecular hydrogen bonds, such as N-H···O and O-H···O, often link molecules into one-dimensional chains or two-dimensional networks. nih.govnih.gov

Table 2: Representative Hydrogen Bond Geometries in Related Crystal Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| O1-H1 | H1 | N1 | 2.625 | 146 | nih.gov |

Data are for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide and are representative of the types of interactions expected.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Spiropyrans |

| Spirochromenes |

| Benzohydrazides |

| 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) |

| Merocyanine |

| 5-bromo-2-methoxybenzaldehyde |

| 2-hydroxybenzohydrazide |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 2-hydroxy-5-nitrobenzaldehyde |

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Hydroxy 5 Methoxy 3 Nitrobenzaldehyde Research

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to substituted benzaldehydes often rely on classical multi-step procedures that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies for 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde and its analogs.

Key Research Objectives:

Flow Chemistry Approaches: Developing continuous flow processes for the nitration, bromination, and formylation steps. Flow chemistry offers enhanced safety, better control over reaction parameters, and potential for facile scale-up.

Photoredox Catalysis: Exploring the use of visible-light-mediated photoredox catalysis for the introduction of the bromo and nitro groups, which could offer milder reaction conditions and unique selectivities compared to traditional methods.

Biocatalytic Routes: Investigating the potential of engineered enzymes to perform selective aromatic halogenation and nitration, providing a highly sustainable and selective alternative to chemical methods.

Advanced In-Situ Spectroscopic Probes for Mechanistic Studies

A detailed understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions. The application of advanced in-situ spectroscopic techniques can provide invaluable real-time data on reaction kinetics, intermediates, and byproducts.

Potential Spectroscopic Techniques and Their Applications:

| Spectroscopic Technique | Potential Application in Studying this compound Reactions |

| ReactIR (In-situ FTIR) | Monitoring the real-time consumption of reactants and formation of products and intermediates. |

| Process NMR Spectroscopy | Providing detailed structural information on species present in the reaction mixture over time. |

| In-situ Raman Spectroscopy | Complementary to IR, particularly useful for monitoring changes in aromatic substitution patterns. |

| Stopped-Flow UV-Vis Spectroscopy | Studying the kinetics of rapid reactions, such as the formation of colored intermediates. |

By employing these techniques, researchers can gain a deeper understanding of the intricate interplay of the various functional groups during chemical transformations, leading to more rational reaction design.

Deepening Theoretical Understanding of Reaction Intermediates and Transition States

Computational chemistry provides a powerful tool to complement experimental studies by offering insights into the electronic structure, stability, and reactivity of molecules, reaction intermediates, and transition states. Theoretical investigations can guide the development of new synthetic strategies and help to explain observed selectivities.

Key Areas for Theoretical Investigation:

Density Functional Theory (DFT) Calculations: To model the reaction pathways for the synthesis of this compound, determining the energies of intermediates and transition states. This can help in identifying the rate-determining steps and optimizing reaction conditions.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule, predicting its reactivity towards electrophilic and nucleophilic reagents.

Frontier Molecular Orbital (FMO) Analysis: To understand the interactions between the molecule and various reagents, providing insights into its reactivity and the regioselectivity of its reactions.

Natural Bond Orbital (NBO) Analysis: To study the intramolecular interactions, such as hydrogen bonding between the hydroxyl and aldehyde groups, and their influence on the molecule's conformation and reactivity.

Rational Design of Derivatives for Targeted Chemical Functions (Excluding biological/medical applications)

The unique electronic and steric properties of this compound make it an excellent starting material for the rational design of novel derivatives with specific chemical functions. By systematically modifying its structure, new molecules with tailored properties can be synthesized.

Potential Avenues for Derivative Design:

Novel Ligands for Coordination Chemistry: The hydroxyl and aldehyde groups can act as coordination sites for metal ions. Modification of the aromatic ring could lead to the development of new ligands with tailored electronic and steric properties for applications in catalysis and materials science.

Chemosensors: The aldehyde group can be derivatized with various fluorophores or chromophores to create chemosensors for the detection of specific analytes. The electronic properties of the aromatic ring can be tuned to achieve high sensitivity and selectivity.

Building Blocks for Organic Materials: The multifunctional nature of the molecule makes it a valuable building block for the synthesis of more complex organic materials, such as polymers with specific optical or electronic properties.

Probes for Mechanistic Studies: Derivatives with strategically placed isotopic labels or reporter groups could be synthesized to serve as probes for studying the mechanisms of complex chemical reactions.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile platform for fundamental chemical research and the development of new functional molecules and materials.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of benzaldehyde derivatives. Key steps include bromination, nitration, and protection/deprotection of hydroxyl/methoxy groups. For example:

- Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 50–60°C to introduce bromine at the ortho position .

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C minimizes side reactions (e.g., demethylation) .

- Methoxy Group Stability : Protect hydroxyl groups with acetyl before nitration to prevent oxidation .

Q. Table 1: Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, AcOH, 50°C, 6h | 75 | 97 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 62 | 95 | |

| Deprotection | NaOH/MeOH, RT, 1h | 90 | 98 |

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the aldehyde proton appears as a singlet at δ 10.2–10.5 ppm, while nitro groups deshield adjacent protons (δ 8.5–9.0 ppm) .

- IR : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and -CHO (~1700 cm⁻¹) validate functional groups .

- HPLC-MS : Quantifies purity and detects intermediates (e.g., brominated byproducts) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory spectral data (e.g., unexpected coupling in NMR) for this compound?

Methodological Answer: Contradictions often arise from tautomerism or steric effects. For example:

- Tautomerism : The hydroxyl group may form intramolecular hydrogen bonds with the nitro group, shifting NMR peaks. Use deuterated DMSO to stabilize tautomers .

- Steric Hindrance : Bulky substituents (e.g., methoxy) restrict rotation, causing splitting anomalies. 2D NMR (COSY, NOESY) clarifies spatial relationships .

Q. Table 2: Troubleshooting Spectral Data

| Issue | Solution | Reference |

|---|---|---|

| Broadened aldehyde peak | Use DMSO-d₆ to reduce proton exchange | |

| Missing NO₂ splitting | Check for nitro group reduction during workup |

Q. Q4. What strategies mitigate instability of the nitro and aldehyde groups during storage or reactions?

Methodological Answer:

Q. Q5. How do substituent positions (bromo, nitro, methoxy) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura coupling. Ortho-substitution enhances reactivity due to reduced steric hindrance .

- Nitro Group : Deactivates the ring, slowing electrophilic substitution but stabilizing intermediates in SNAr reactions .

- Methoxy Group : Electron-donating effects increase nucleophilicity at adjacent positions, aiding Ullmann couplings .

Q. Table 3: Substituent Effects on Reactivity

| Group | Position | Reactivity in Cross-Coupling | Reference |

|---|---|---|---|

| Br | Ortho | High (Pd-mediated coupling) | |

| NO₂ | Meta | Low (deactivates ring) | |

| OMe | Para | Moderate (directs nucleophiles) |

Experimental Design Challenges

Q. Q6. How to design assays for evaluating the biological activity of derivatives of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with active sites accommodating nitro and aldehyde groups (e.g., aldehyde dehydrogenases) .

- Assay Conditions : Use pH 7.4 buffers to mimic physiological environments. Include controls for non-specific binding (e.g., bovine serum albumin) .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 3-bromo-5-nitrobenzaldehyde) to assess substituent impact .

Q. Q7. What computational methods predict the compound’s behavior in complex reaction systems?

Methodological Answer:

- DFT Calculations : Model transition states for nitration/bromination to optimize regioselectivity .

- MD Simulations : Predict solubility and aggregation in aqueous/organic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.